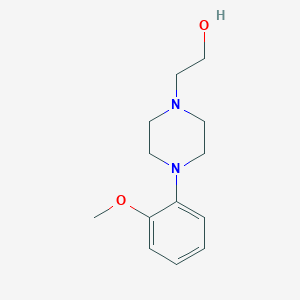
1-Piperazineethanol, 4-(2-methoxyphenyl)-
概要
説明
It has the molecular formula C24H28N2O3 and a molecular weight of 236.31 g/mol. This compound is primarily used in research and has various applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazineethanol, 4-(2-methoxyphenyl)- involves several methods. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method is the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives. Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used.
Industrial Production Methods: In industrial settings, the production of 1-Piperazineethanol, 4-(2-methoxyphenyl)- often involves large-scale reactions with optimized solvents and catalysts. For example, the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile is used to form key intermediates . The intermediates are then purified by recrystallization, which is beneficial for large-scale production .
化学反応の分析
Types of Reactions: 1-Piperazineethanol, 4-(2-methoxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions often involve the formation of new rings or the opening of existing rings.
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes. The conditions for these reactions vary, but they often involve the use of catalysts such as Yb(OTf)3 and solvents like acetonitrile .
Major Products Formed: The major products formed from these reactions include various piperazine derivatives, which have applications in pharmaceuticals and other industries.
科学的研究の応用
1-Piperazineethanol, 4-(2-methoxyphenyl)- has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other compounds . In biology, it is used to study the interactions of piperazine derivatives with monoamine neurotransmitters. In medicine, it is used in the development of drugs for the treatment of hypertension and other conditions . In industry, it is used in the manufacture of polyurethane catalysts, corrosion inhibitors, surfactants, and synthetic fibers .
作用機序
The mechanism of action of 1-Piperazineethanol, 4-(2-methoxyphenyl)- involves interactions with monoamine neurotransmitters. It inhibits the reuptake and induces the release of these neurotransmitters, which affects various molecular targets and pathways. This mechanism is similar to other piperazine derivatives, such as para-Methoxyphenylpiperazine (MeOPP).
類似化合物との比較
Similar Compounds: Similar compounds to 1-Piperazineethanol, 4-(2-methoxyphenyl)- include 1-Piperazineethanol, para-Methoxyphenylpiperazine (MeOPP), and other piperazine derivatives.
Uniqueness: What sets 1-Piperazineethanol, 4-(2-methoxyphenyl)- apart from other similar compounds is its specific molecular structure and its unique applications in the treatment of hypertension and other medical conditions . Its ability to interact with monoamine neurotransmitters also makes it a valuable compound for research in neurochemistry.
特性
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-17-13-5-3-2-4-12(13)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMILRIOEHGHIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455475 | |
| Record name | 1-Piperazineethanol, 4-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40004-60-2 | |
| Record name | 1-Piperazineethanol, 4-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















